![molecular formula C18H20ClNO2 B14418646 N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide CAS No. 79998-69-9](/img/structure/B14418646.png)
N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide is an organic compound that features a complex structure with both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 3-chlorobenzene with 2-bromo-2-methoxyacetophenone under basic conditions to form the intermediate. This intermediate is then subjected to amide formation using an appropriate amine source under acidic or basic conditions, depending on the desired reaction pathway.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Nitro, sulfonyl, and halogenated derivatives
Aplicaciones Científicas De Investigación
N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-hydroxyphenyl)acetamide
- N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-ethoxyphenyl)acetamide
- N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide
Uniqueness
N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide is unique due to the presence of both a methoxy group and a chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties and applications compared to similar compounds.
Propiedades
Número CAS |
79998-69-9 |
|---|---|
Fórmula molecular |
C18H20ClNO2 |
Peso molecular |
317.8 g/mol |
Nombre IUPAC |
N-[2-(3-chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H20ClNO2/c1-18(2,14-8-6-9-15(19)12-14)20-17(21)11-13-7-4-5-10-16(13)22-3/h4-10,12H,11H2,1-3H3,(H,20,21) |
Clave InChI |
MLTGZQHPMUKQSU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=CC=C1)Cl)NC(=O)CC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



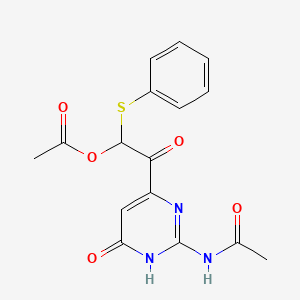

![2-(2H-[1,3]Dithiolo[4,5-d]pyridazin-2-ylidene)-2H-[1,3]dithiolo[4,5-d]pyridazine](/img/structure/B14418580.png)
![6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14418587.png)

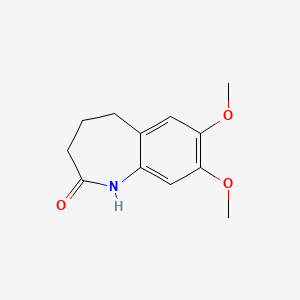
![2-[(Methylsulfanyl)methoxy]propane](/img/structure/B14418606.png)
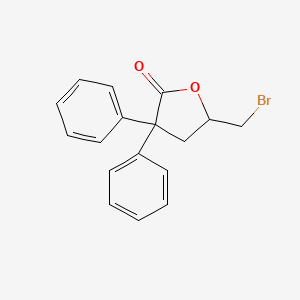
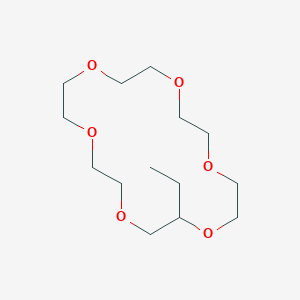
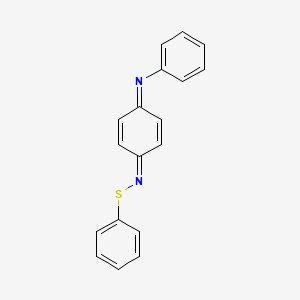

![8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14418636.png)

